N-butyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-BUTYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a butyl chain, and a methylisoxazole ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of N4-BUTYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Attachment of the Butyl Chain: This can be done through an alkylation reaction using a butyl halide and a suitable base.
Final Assembly: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
N~4~-BUTYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions.
Scientific Research Applications
N~4~-BUTYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets, making it a candidate for drug development.
Pharmacology: Researchers can study the pharmacokinetics and pharmacodynamics of this compound to understand its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s unique structural features make it a potential candidate for the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe or tool compound to investigate biological pathways and molecular mechanisms in cellular systems.
Mechanism of Action
The mechanism of action of N4-BUTYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N~4~-BUTYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Imidazole Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Pyridine Derivatives: Similar to the isoxazole-pyridine structure, pyridine derivatives are known for their antimicrobial and antiviral activities.
Indole Derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
The uniqueness of N4-BUTYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H18FN3O2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-butyl-3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H18FN3O2/c1-3-4-9-20-17(23)13-10-11(2)21-18-15(13)16(22-24-18)12-7-5-6-8-14(12)19/h5-8,10H,3-4,9H2,1-2H3,(H,20,23) |
InChI Key |
FOKCKGMBUVHLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C2C(=NOC2=NC(=C1)C)C3=CC=CC=C3F |
Origin of Product |
United States |
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